PROTAC Ternary Complex Stability: The Impact of PEG Spacer Length
The PEG linker length in a PROTAC directly influences the stability of the induced ternary complex, a key predictor of degradation efficiency. A structure-activity relationship (SAR) review of PEG-based PROTAC linkers indicates that the progression from a PEG4 to a PEG8 spacer can enhance residence time within the ternary complex by approximately an order of magnitude, which translates to a lower effective concentration (EC50) required for 50% protein degradation [1].
| Evidence Dimension | Ternary Complex Residence Time & Cellular Potency (EC50) |
|---|---|
| Target Compound Data | Intermediate length (PEG6) provides a balance between the rigidity of PEG4 and the flexibility of PEG8. |
| Comparator Or Baseline | PEG4 linkers (shorter, more rigid) and PEG8 linkers (longer, more flexible). |
| Quantified Difference | Residence time for PEG8 can be up to ~10-fold greater than for PEG4; EC50 values are proportionally lower. |
| Conditions | Class-level analysis of PEG linker series in PROTAC applications [1]. |
Why This Matters
This underscores that linker length is a critical tunable parameter; PEG6 offers an empirically validated 'middle ground' for optimizing ternary complex stability and cellular activity.
- [1] Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. BOC Sciences. Accessed April 23, 2026. View Source
